2,4-Dimethylbenzenesulfonamide

Description

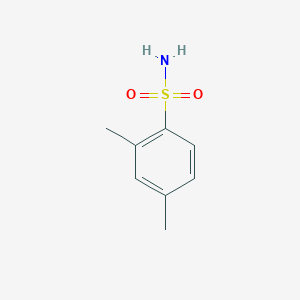

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKWMBOBQOCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225645 | |

| Record name | m-Xylene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-12-1 | |

| Record name | 2,4-Dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7467-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Xylene-4-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Xylenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Xylene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QJT2MD5UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 2,4 Dimethylbenzenesulfonamide

Synthetic Methodologies for 2,4-Dimethylbenzenesulfonamide and its Analogues

The creation of this compound and similar compounds relies on established and innovative chemical reactions. These methods range from general routes applicable to a wide array of benzenesulfonamides to more specialized techniques tailored for specific structural outcomes.

General Synthetic Routes to Benzenesulfonamides

The synthesis of benzenesulfonamides is a cornerstone of medicinal and organic chemistry. A prevalent method involves the reaction of a sulfonyl chloride with an amine. For instance, novel benzenesulfonamide (B165840) derivatives have been synthesized by reacting sulfanilamide (B372717) with 2-chloroethylisocyanate to form a chloroethylurea derivative, which is then reacted with N-substituted piperazines. acs.org Another common approach starts with the reaction between sulfanilamide and 2-chloroacetyl chloride to produce an intermediate, which is subsequently coupled with N-substituted piperazines in a basic medium. acs.org

The versatility of benzenesulfonamide synthesis is further demonstrated by the creation of hybrids with other heterocyclic moieties like thiazole (B1198619) and triazole. nih.gov Click chemistry, specifically the copper(I)-catalyzed cycloaddition between an azide-containing benzenesulfonamide and various aryl acetylenes, has also been employed to generate novel 1,2,3-triazol-1-ylbenzenesulfonamide derivatives. nih.gov Furthermore, benzenesulfonamides incorporating 1,3,5-triazine (B166579) motifs can be synthesized by reacting substituted anilines with cyanuric chloride, followed by reaction with various amines. researchgate.net

A general and efficient method for constructing a variety of sulfonamides involves the reaction of sodium sulfinates with amines or ammonia, mediated by iodine in water at room temperature. This approach is notable for being metal-free and not requiring a base, ligand, or other additives. researchgate.net

Specific Preparations involving 2,4-Dimethylbenzenesulfonyl Chloride

A direct route to N-substituted benzenesulfonamides involves reacting an aniline (B41778) derivative, such as 2,4-dimethylaniline (B123086), with benzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction proceeds at room temperature and offers a shorter reaction time compared to methods involving the initial synthesis of the sulfonyl chloride.

The key intermediate, 2,4-dimethylbenzenesulfonyl chloride, is itself synthesized through the sulfonation of m-xylene (B151644) with chlorosulfonic acid at low temperatures. sigmaaldrich.com The resulting sulfonyl chloride is a versatile reagent. It readily undergoes nucleophilic substitution with various amines to form the corresponding sulfonamides. For example, its reaction with 2,4-dimethylaniline yields N-(2,4-dimethylphenyl)benzenesulfonamide. The bulky nature of the substituents on some benzenesulfonyl chloride derivatives, such as in 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride, can influence their reactivity, allowing for selective interactions with nucleophiles. scbt.com

The reduction of aryl sulfonyl chlorides, including 2,4-dimethylbenzenesulfonyl chloride, to the corresponding aryl thiols can be achieved through hydrogenation in the presence of a palladium catalyst and a base. google.com

Acid-catalyzed Condensation Reactions

Acid-catalyzed condensation reactions represent a significant strategy for synthesizing more complex molecules from sulfonamide precursors. These reactions often involve the condensation of a sulfonamide with an aldehyde or a related compound. For instance, the reaction of an aryl sulfonamide with formaldehyde (B43269) under alkaline conditions, followed by reaction with an alcohol in the presence of an acid catalyst, yields water-insoluble ether derivatives. google.com

The condensation of sulfonamides with glyoxal (B1671930) has been explored to create aza- and oxaazaisowurtzitane derivatives. mdpi.com Specifically, the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal has been studied in various solvents, revealing complex reaction pathways. researchgate.netsemanticscholar.orgmdpi.com The basicity of the amido group in the sulfonamide molecule has been found to influence the incorporation of aza groups into the resulting cage-like structures. mdpi.com

The direct condensation of sulfonamides with aldehydes to form N-sulfonylimines is another important acid-catalyzed process. This reaction can be promoted by various Lewis and Brønsted acid catalysts. rsc.org However, the water generated as a by-product can limit the reaction's efficiency, necessitating the use of dehydrating agents. rsc.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of sulfonamide derivatives. This technique often leads to shorter reaction times, higher yields, and is considered a greener alternative to conventional heating methods. nih.gov

For example, the synthesis of 2,4-dimethoxybenzylaminotriazines has been efficiently achieved by reacting disubstituted triazines with 2,4-dimethoxybenzylamine (B23717) under microwave irradiation in solvent-free conditions. researchgate.net Similarly, new sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring system have been synthesized using microwave irradiation, which facilitates the nucleophilic attack of an amine group on a carbonyl group. pensoft.net The one-pot, microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines in the presence of POCl3 and malonic acid has also been reported. asianpubs.org

Microwave assistance has also been applied to the synthesis of seven-membered heterocycles, such as 2-substituted tetrahydro-1,3-thiazepines, through the cyclization of 4-thioamidobutanols. beilstein-journals.org This method provides good to excellent yields in very short reaction times. beilstein-journals.org

Derivatization and Structural Modifications of this compound Core

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives with potential applications in various fields.

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom of the sulfonamide group in this compound is a key site for derivatization, allowing for the introduction of various substituents. These modifications can significantly alter the chemical and biological properties of the parent molecule.

A common strategy involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with a diverse range of primary and secondary amines. This nucleophilic substitution reaction leads to the formation of a new N-C or N-N bond, yielding N-substituted this compound derivatives. For example, reacting 2,4-dimethylbenzenesulfonyl chloride with different amines can produce a library of compounds with varied substituents on the sulfonamide nitrogen.

The synthesis of novel pyridine (B92270), thiophene (B33073), thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety has been achieved through a series of heterocyclization reactions starting from a key hydrazide hydrazone intermediate. tandfonline.com Furthermore, N-substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives have been synthesized and characterized. mdpi.com

The synthesis of N-cyclohexyl-N,4-dimethylbenzenesulfonamide has been accomplished via a copper-catalyzed intermolecular amidation of cyclohexane (B81311) with N,4-dimethylbenzenesulfonamide. This highlights the use of metal-catalyzed reactions to introduce alkyl substituents onto the sulfonamide nitrogen. Additionally, a series of N-substituted benzamide (B126) derivatives have been synthesized and evaluated for their biological activity. researchgate.net

The synthesis of new aryl thiazolone–benzenesulfonamides has been described, starting from sulfanilamide which is first reacted with chloroacetyl chloride. rsc.org The resulting intermediate is then treated with ammonium (B1175870) thiocyanate (B1210189) and subsequently with various aldehydes to yield the final products. rsc.org

| Starting Material | Reagent(s) | Product Type | Reference |

| Sulfanilamide | 2-Chloroethylisocyanate, N-substituted piperazines | 4-(3-(2-(4-substitutedpiperazin-1-yl)ethyl)ureido)benzenesulfonamides | acs.org |

| Sulfanilamide | 2-Chloroacetyl chloride, N-substituted piperazines | 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamides | acs.org |

| Azide-containing benzenesulfonamide | Aryl acetylenes, Cu(I) catalyst | 1,2,3-Triazol-1-ylbenzenesulfonamide derivatives | nih.gov |

| 2,4-Dimethylaniline | Benzenesulfonyl chloride, Sodium carbonate | N-(2,4-dimethylphenyl)benzenesulfonamide | |

| 4-tert-Butyl-2,6-dimethylbenzenesulfonamide | Glyoxal, Acid catalyst | Aza- and oxaazaisowurtzitane derivatives | researchgate.netsemanticscholar.orgmdpi.com |

| Hydrazide hydrazone of N,N-dimethylbenzenesulfonamide | Various reagents for heterocyclization | Pyridine, thiophene, thiazole, chromene, and benzochromene derivatives | tandfonline.com |

| N,4-Dimethylbenzenesulfonamide | Cyclohexane, Copper catalyst | N-Cyclohexyl-N,4-dimethylbenzenesulfonamide | |

| Sulfanilamide | Chloroacetyl chloride, Ammonium thiocyanate, Aldehydes | Aryl thiazolone–benzenesulfonamides | rsc.org |

Introduction of Heterocyclic Moieties (e.g., pyridine, thiophene, thiazole, chromene, benzimidazole)

The derivatization of this compound through the incorporation of various heterocyclic systems is a key strategy in the development of new compounds with potential biological activities. These heterocyclic moieties, including pyridine, thiophene, thiazole, chromene, and benzimidazole (B57391), are introduced through a variety of synthetic routes.

Novel pyridine, thiophene, thiazole, and chromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety have been synthesized. tandfonline.com The general approach often involves heterocyclization reactions starting from a key intermediate, such as a hydrazide hydrazone derivative of the sulfonamide. tandfonline.com The structures of these newly formed compounds are typically confirmed using analytical techniques like elemental analysis, IR, ¹H-NMR, and ¹³C-NMR spectroscopy. tandfonline.com

Pyridine Derivatives: The synthesis of pyridine derivatives can be achieved through several methods. One approach involves the reaction of a hydrazide hydrazone derivative of N,N-dimethylbenzenesulfonamide with ethyl α-cyanocinnamate derivatives in dioxane with triethylamine (B128534) as a catalyst. tandfonline.com Another route to pyridine-containing compounds is through the reaction of diaminopyridines with benzaldehyde (B42025) adducts. nih.gov

Thiophene Derivatives: The synthesis of thiophene derivatives attached to the sulfonamide core can be accomplished using Gewald's thiophene synthesis. tandfonline.com This reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) compound in the presence of elemental sulfur and a base. nih.gov For instance, reacting a key hydrazide hydrazone intermediate with malononitrile (B47326) or ethyl cyanoacetate (B8463686) and elemental sulfur in the presence of triethylamine yields thiophene derivatives. tandfonline.com Another method involves the reaction of 1,3-diynes with a source of sulfur. organic-chemistry.org The Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds to thiophenes using a sulfiding agent, is also a viable method. nih.gov

Thiazole Derivatives: Thiazole moieties can be introduced by reacting a hydrazide hydrazone intermediate with elemental sulfur and phenylisothiocyanate in ethanol. tandfonline.com A different approach involves the condensation of arylethanones and thioamides, which can be facilitated by lipase (B570770) and ultrasound assistance. rsc.org The Hantzsch thiazole synthesis, which involves the cyclocondensation of thioureas with α-haloketones, is another common method for forming the thiazole ring. vulcanchem.com

Chromene Derivatives: Chromene derivatives can be synthesized by reacting a hydrazide hydrazone intermediate with salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde (B42665) in dioxane with piperidine. tandfonline.com A base-mediated reaction of 2-bromoallyl sulfones with ortho-hydroxychalcones also yields 4H-chromene derivatives. beilstein-journals.org Furthermore, a cesium carbonate-catalyzed [4+2] cycloaddition of salicyl N-phosphonyl imines with allenoates can produce functionalized 4H-chromenes. nih.gov

Benzimidazole Derivatives: The synthesis of benzimidazole derivatives can be achieved through the reaction of o-phenylenediamines with aldehydes. This method has been applied to create benzimidazole acrylonitrile (B1666552) derivatives. beilstein-journals.org

The following table summarizes the synthesis of various heterocyclic derivatives of this compound.

| Heterocycle | Starting Materials | Reagents and Conditions | Resulting Derivative |

| Pyridine | Hydrazide hydrazone of N,N-dimethylbenzenesulfonamide, Ethyl α-cyanocinnamate | Dioxane, Triethylamine, Reflux | Ethyl 2-amino-5-cyano-1-(1-(4-(N,N-dimethylsulfamoyl)phenyl)ethylidene-amino)-6-oxo-4-substituted-1,6-dihydropyridine-3-carboxylate |

| Thiophene | Hydrazide hydrazone of N,N-dimethylbenzenesulfonamide, Malononitrile, Elemental Sulfur | Ethanol, Triethylamine, Reflux | 4-(1-(2-(3,5-Diamino-4-cyanothiophene-2-carbonyl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide |

| Thiazole | Hydrazide hydrazone of N,N-dimethylbenzenesulfonamide, Elemental Sulfur, Phenylisothiocyanate | Ethanol, Reflux | 4-(1-(2-(4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbonyl)hydrazono)-ethyl)-N,N-dimethylbenzenesulfonamide |

| Chromene | Hydrazide hydrazone of N,N-dimethylbenzenesulfonamide, Salicylaldehyde | Dioxane, Piperidine, Reflux | N,N-Dimethyl-4-(1-(2-(2-oxo-2H-chromene-3-carbonyl)hydrazono)ethyl)-benzenesulfonamide |

Formation of Sulfonylated Compounds (e.g., disulfanes, sulfanes, sulfones)

The synthesis of sulfonylated compounds derived from this compound, such as disulfanes, sulfanes, and sulfones, often occurs under specific reaction conditions, particularly in the presence of strong acids and aldehydes.

In the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in aqueous sulfuric acid, a number of sulfonylated products are formed. mdpi.com The major products isolated include 1,2-bis(4-tert-butyl-2,6-dimethylphenyl)disulfane and bis(4-tert-butyl-2,6-dimethylphenyl)sulfane. mdpi.com The formation of these compounds is influenced by the reaction conditions, such as temperature and the concentration of the acid. mdpi.com

Disulfanes and Sulfanes: The formation of disulfanes and sulfanes can be achieved through the reaction of a sulfonamide in the presence of an aldehyde, which can act as a reducing agent. mdpi.com For instance, heating 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in toluene (B28343) with titanium (IV) isopropoxide leads to the formation of the corresponding disulfane. mdpi.com The formation of sulfane is believed to proceed through a Friedel-Crafts reaction via an SEAr mechanism, where a sulfonium (B1226848) cation attacks another activated aromatic ring. mdpi.com

Sulfones: The synthesis of sulfones from aromatic sulfonamides can be achieved through a Brønsted acid-catalyzed Friedel-Crafts reaction. mdpi.com For example, refluxing 4-tert-butyl-2,6-dimethylbenzenesulfonamide in toluene with a catalytic amount of triflic acid (TfOH) can yield a tosylated benzene (B151609) derivative. mdpi.com Similarly, performing the reaction in 1,2-dichloroethane (B1671644) can lead to the formation of a bis(dimethylphenyl)sulfone. mdpi.com This process is a potential alternative to traditional methods for synthesizing aromatic sulfones. mdpi.com

The following table details the synthesis of sulfonylated compounds from a substituted benzenesulfonamide.

| Compound Type | Starting Sulfonamide | Reagents and Conditions | Product |

| Disulfane | 4-tert-butyl-2,6-dimethylbenzenesulfonamide | Glyoxal, Toluene, Titanium (IV) isopropoxide, 160°C | 1,2-bis(4-tert-butyl-2,6-dimethylphenyl)disulfane |

| Sulfane | 4-tert-butyl-2,6-dimethylbenzenesulfonamide | Glyoxal, Sulfuric acid (94%), 60°C | bis(4-tert-butyl-2,6-dimethylphenyl)sulfane |

| Sulfone | 4-tert-butyl-2,6-dimethylbenzenesulfonamide | Triflic acid (cat.), 1,2-Dichloroethane, Reflux | 2,2′-sulfonylbis(5-(tert-butyl)-1,3-dimethylbenzene) |

Activated Monomer Synthesis for Polymer Applications

The sulfonamide group can act as an activating group for the synthesis of poly(aryl ether sulfonamide)s through nucleophilic aromatic substitution (SNAr) polymerization. researchgate.net This involves the synthesis of an activated monomer where the sulfonamide group facilitates the displacement of leaving groups on the aromatic ring.

A key example is the synthesis of 2,4-difluoro-N,N-dimethylbenzenesulfonamide. This monomer is prepared in high yield through a simple substitution reaction between 2,4-difluorobenzenesulfonyl chloride and dimethylamine. researchgate.net The electron-withdrawing nature of the sulfonamide group is sufficient to activate the aryl fluorides for substitution by phenoxide nucleophiles. researchgate.net

The reactivity of this activated monomer has been confirmed through model reactions with tert-butylphenol, which show that the aryl fluorides can be displaced in quantitative yields. researchgate.net This indicates the suitability of this process for forming high molecular weight polymers. researchgate.net A variety of novel poly(aryl ether sulfonamide)s have been produced using this monomer with different bisphenols as comonomers, such as bisphenol A, 4,4′-biphenol, and hydroquinone. researchgate.net These polymers exhibit moderate to high glass transition temperatures. researchgate.net

Mechanistic Investigations of Reaction Pathways

Elucidation of Rearrangement and Transposition Mechanisms

Investigations into the reaction pathways of sulfonamides have revealed interesting rearrangement and transposition mechanisms. For example, in the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal, an irreversible rearrangement of a condensation intermediate has been observed. mdpi.com This rearrangement is accompanied by a 1,2-hydride shift, leading to the formation of 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide. mdpi.com This process is believed to proceed through a 1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-1,2-ethanediol intermediate, which is unstable under the reaction conditions and undergoes immediate transposition. mdpi.com

Role of Acid Catalysis in Condensation Reactions

Acid catalysis plays a crucial role in the condensation reactions of sulfonamides. In the reaction between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal in aqueous sulfuric acid, the acid facilitates several key transformations. mdpi.com It catalyzes the hydrolysis of the sulfonamide to the corresponding sulfonic acid and amine. mdpi.com The protonated sulfonic acid can then undergo further reactions. mdpi.com

Furthermore, acid catalysis is essential for the Friedel-Crafts type reactions that lead to the formation of sulfones. mdpi.com The acid protonates the sulfonic acid, which can then act as an electrophile in an aromatic substitution reaction. The stability of the resulting carbocation intermediate is enhanced by the presence of electron-donating substituents on the aromatic ring. mdpi.com

Analysis of Nucleophilic Aromatic Substitution Mechanisms

The sulfonamide group can activate an aromatic ring for nucleophilic aromatic substitution (SNAr). researchgate.net The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgpressbooks.pub The presence of electron-withdrawing groups, such as the sulfonamide group, ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction. wikipedia.orgpressbooks.pub

In the context of polymer synthesis, the sulfonamide group in monomers like 2,4-difluoro-N,N-dimethylbenzenesulfonamide activates the aryl fluorides for displacement by phenoxide nucleophiles. researchgate.net Computational studies and spectroscopic analysis have supported the role of the sulfonamide as a sufficiently electron-withdrawing group to enable this substitution. researchgate.net The reactivity order of halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to that in SN2 reactions, because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethylbenzenesulfonamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy for 2,4-dimethylbenzenesulfonamide provides distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the methyl group protons, and the sulfonamide N-H protons.

The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the sulfonyl group (H-6) typically appears as a doublet, while the proton ortho to the C-4 methyl group (H-5) also presents as a doublet. The proton situated between the two methyl groups (H-3) generally appears as a singlet or a finely split signal. The chemical shifts of these aromatic protons are influenced by the electronic effects of the sulfonyl and methyl groups.

The two methyl groups (at C-2 and C-4) are chemically distinct and therefore appear as two separate singlets in the aliphatic region of the spectrum. The protons of the sulfonamide group (-SO₂NH₂) are exchangeable and their chemical shift can vary depending on the solvent, concentration, and temperature. In dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for sulfonamides, the NH proton signal is readily observable, whereas in CDCl₃ it may be broader. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | 7.0 - 7.2 | s |

| Aromatic H-5 | 7.2 - 7.4 | d |

| Aromatic H-6 | 7.8 - 8.0 | d |

| 2-CH₃ | 2.3 - 2.5 | s |

| 4-CH₃ | 2.6 - 2.8 | s |

| SO₂NH₂ | Variable (e.g., 5.0-10.0) | br s |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, br s = broad singlet. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The spectrum will show six signals for the aromatic carbons of the 2,4-dimethylphenyl group. The carbons directly attached to the sulfonyl group (C-1) and the methyl groups (C-2, C-4) are quaternary and typically show weaker signals. The remaining three aromatic carbons (C-3, C-5, C-6) are protonated and generally give more intense signals. The chemical shifts are influenced by the substitution pattern on the aromatic ring. compoundchem.com The two methyl carbons also produce distinct signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-SO₂) | 138 - 142 |

| C-2 (C-CH₃) | 135 - 139 |

| C-3 | 126 - 130 |

| C-4 (C-CH₃) | 140 - 144 |

| C-5 | 131 - 135 |

| C-6 | 120 - 124 |

| 2-CH₃ | 19 - 22 |

| 4-CH₃ | 20 - 23 |

| Note: Chemical shifts are approximate and derived from typical values for substituted benzenes and sulfonamides. oregonstate.edu |

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive analytical tool. nih.gov The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it highly suitable for NMR analysis. The technique offers a wide chemical shift range, which minimizes signal overlap and enhances spectral resolution. nih.gov

In a hypothetical fluorinated derivative, such as one containing a fluorine atom on the benzene ring or on an N-alkyl substituent, ¹⁹F NMR would provide a distinct signal for each unique fluorine environment. The chemical shift of the fluorine signal is highly sensitive to its electronic surroundings, allowing for precise characterization of its position within the molecule. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (¹⁹F-¹H or ¹⁹F-¹³C coupling) can be observed, providing valuable information about molecular connectivity. This makes ¹⁹F NMR an indispensable technique for confirming the structure and purity of fluorinated analogs of this compound. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nih.gov

The most prominent bands are associated with the sulfonamide group. The N-H stretching vibrations typically appear as one or two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are very strong and are observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

Other characteristic absorptions include C-H stretching vibrations from the aromatic ring and methyl groups. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretching | 3400 - 3200 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |

| C-H (Methyl) | Stretching | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Strong |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370 - 1330 | Strong |

| S=O (Sulfonamide) | Symmetric Stretching | 1180 - 1160 | Strong |

| S-N (Sulfonamide) | Stretching | 940 - 900 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for arylsulfonamides involves the cleavage of the S-N bond. Another characteristic fragmentation is the loss of a sulfur dioxide (SO₂) molecule. The base peak in the spectrum often corresponds to a stable fragment ion. For this compound, key fragmentation could include:

Cleavage of the S-N bond to give the 2,4-dimethylbenzenesulfonyl cation.

Loss of SO₂ from the molecular ion.

Formation of the 2,4-dimethylphenyl cation.

These fragmentation patterns help to confirm the presence of the 2,4-dimethylphenyl group and the sulfonamide functionality.

X-ray Diffraction Crystallography

In the crystal structures of compounds like N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide and N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the molecule is typically bent at the sulfur atom. nih.govnih.gov The geometry around the sulfur atom is distorted tetrahedral. A key structural parameter is the C—SO₂—NH—C torsion angle, which describes the conformation of the sulfonamide linkage.

A crucial feature of sulfonamide crystal structures is the presence of intermolecular hydrogen bonds. The sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms act as acceptors. These N—H···O hydrogen bonds often link molecules into dimers or extended chains, forming a stable supramolecular architecture in the solid state. nih.govnih.gov

Table 4: Representative Structural Parameters from N-Aryl-2,4-dimethylbenzenesulfonamide Derivatives

| Parameter | Typical Value Range | Source |

| S=O Bond Length | 1.42 - 1.44 Å | nsf.gov |

| S-N Bond Length | 1.62 - 1.64 Å | nsf.gov |

| S-C (aromatic) Bond Length | 1.76 - 1.77 Å | nsf.gov |

| C—SO₂—NH—C Torsion Angle | 50° - 75° | nih.govnih.gov |

| Dihedral Angle between Rings | 40° - 85° | nih.govnih.gov |

| Note: Values are taken from published crystal structures of N-substituted derivatives and are representative. nih.govnih.govnsf.gov |

Single Crystal X-ray Diffraction for Molecular Conformation and Packing

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides data on cell parameters, molecular conformation, and how molecules pack together in the solid state. Studies on N-aryl derivatives of this compound reveal detailed crystallographic information.

For instance, the crystal structure of N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been determined to be in the triclinic system. nih.gov Similarly, N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide also crystallizes in the triclinic system. nih.gov In contrast, N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide adopts a monoclinic crystal system. nih.gov The specific crystal data for these representative compounds are detailed in the table below.

| Parameter | N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide nih.gov | N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide nih.gov | N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide nih.gov |

|---|---|---|---|

| Chemical Formula | C₁₆H₁₉NO₂S | C₁₄H₁₃Cl₂NO₂S | C₁₆H₁₉NO₂S |

| Formula Weight (g/mol) | 289.38 | 330.21 | 289.38 |

| Crystal System | Triclinic | Triclinic | Monoclinic |

| a (Å) | 8.225 (1) | 8.2407 (9) | 9.732 (1) |

| b (Å) | 8.423 (1) | 8.3418 (9) | 15.045 (2) |

| c (Å) | 10.992 (2) | 10.849 (1) | 10.425 (1) |

| α (°) | 85.58 (2) | 84.59 (1) | 90 |

| β (°) | 88.97 (2) | 89.06 (1) | 100.10 (1) |

| γ (°) | 84.43 (1) | 85.07 (1) | 90 |

| Volume (ų) | 755.62 (19) | 739.69 (13) | 1502.8 (3) |

| Z | 2 | 2 | 4 |

The molecular conformation in these compounds is typically bent at the sulfur atom of the sulfonamide group. nih.govnih.gov The packing of molecules within the crystal lattice is influenced by various intermolecular forces, most notably hydrogen bonding, which dictates the formation of specific structural motifs. nih.govnih.govnih.gov

Analysis of Hydrogen Bonding Interactions

Hydrogen bonds are crucial non-covalent interactions that play a primary role in defining the supramolecular architecture of benzenesulfonamides. In the crystal structures of N-substituted 2,4-dimethylbenzenesulfonamides, the amide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms (S=O) serve as acceptors.

In the case of N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide and N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide, the crystal structure features inversion dimers that are linked by pairs of N—H⋯O hydrogen bonds. nih.govnih.gov For N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the molecules are linked into zigzag chains by N—H⋯O hydrogen bonds. nih.gov

Some derivatives exhibit additional hydrogen bonding interactions. For example, N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide shows an intramolecular N—H⋯Cl hydrogen bond in addition to the intermolecular N—H⋯O interactions. nih.gov These interactions are fundamental in stabilizing the crystal packing.

Dihedral and Torsion Angle Determinations

Dihedral and torsion angles are essential for describing the three-dimensional shape and conformational flexibility of a molecule. In N-aryl-2,4-dimethylbenzenesulfonamides, two key angles are of particular interest: the dihedral angle between the two aromatic rings and the torsion angle along the C—S—N—C backbone.

The C—SO₂—NH—C torsion angle describes the conformation around the S-N bond and indicates that the molecule is bent at the sulfur atom. nih.govnih.govnih.gov The conformation of the N—C bond in the C—SO₂—NH—C segment typically exhibits gauche torsions with respect to the S=O bonds. nih.gov

| Compound | Dihedral Angle between Aromatic Rings (°) | C—SO₂—NH—C Torsion Angle (°) |

|---|---|---|

| N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide nih.gov | 41.0 (1) | 66.5 (2) |

| N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide nih.gov | 44.0 (1) | -69.9 (2) |

| N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide nih.gov | 47.2 (2) | 57.4 (3) |

Computational and Theoretical Studies of 2,4 Dimethylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods are broadly categorized into semi-empirical and ab initio methods, such as Density Functional Theory (DFT).

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio methods for calculating molecular electronic structures. wikipedia.org The PM3 method is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and utilizes parameters derived from experimental data to simplify calculations. wikipedia.org

The core principles of the PM3 method involve:

Using the same formalism and equations as the AM1 method. wikipedia.org

Employing two Gaussian functions for the core repulsion function. wikipedia.org

Treating parameter values as optimizable, rather than taking them directly from spectroscopic measurements. wikipedia.org

While specific PM3 calculations for 2,4-Dimethylbenzenesulfonamide are not extensively detailed in the provided literature, this method is used to determine optimized geometries, heats of formation, and electronic properties of organic molecules. bsu.bybsu.by For instance, the related PM6 method has been used to calculate the electronic absorption spectra and molecular orbitals for similar phenolic compounds, providing insights into their electronic transitions. bsu.bybsu.by

Table 1: Key Features of the PM3 Semi-empirical Method

| Feature | Description |

| Basis | Based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. wikipedia.org |

| Formalism | Shares its core equations and formalism with the AM1 method. wikipedia.org |

| Core Repulsion | Utilizes two Gaussian functions for the core repulsion function. wikipedia.org |

| Parameterization | Parameters are optimized computationally rather than being directly derived from experimental spectroscopic data. wikipedia.org |

| Applications | Calculation of optimized geometries, total energy, heat of formation, and electronic absorption spectra. bsu.bybsu.by |

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. researchgate.netresearchgate.netelectrochemsci.orgchemrxiv.org DFT calculations, often using functionals like B3LYP, can determine optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and other electronic parameters. researchgate.netresearchgate.netelectrochemsci.org

Studies on structurally related sulfonamides demonstrate the utility of DFT in:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule, including bond lengths and angles. researchgate.netnih.gov

Electronic Structure Analysis: Calculating properties like molecular electrostatic potential (MEP), which helps in understanding regions of electrophilic and nucleophilic attack. researchgate.net

Reactivity Descriptors: The energies of HOMO and LUMO are used to calculate quantum reactivity indices like chemical hardness, softness, electronegativity, and the electrophilicity index, which provide insights into the molecule's chemical reactivity and stability. researchgate.netelectrochemsci.org

Vibrational Analysis: Predicting theoretical vibrational frequencies which can be compared with experimental data from FT-IR spectroscopy for structural confirmation. researchgate.net

For sulfonamide derivatives, DFT has been successfully used to correlate electronic structure properties with their potential as corrosion inhibitors or their biological activity. electrochemsci.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of small molecule ligands to the active site of a protein target.

Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.comnih.gov The transmembrane, tumor-associated isoform Carbonic Anhydrase IX (CA IX) is a significant target for anticancer therapy. nih.govmdpi.comresearchgate.net

Computational docking studies allow for the detailed prediction of interactions between a ligand like this compound and its biological receptor. researchgate.netresearchgate.net By analyzing the docked poses, researchers can identify specific non-bonding interactions that stabilize the ligand-receptor complex.

These predicted interactions include:

Hydrogen Bonds: Crucial for orienting the ligand within the binding pocket. researchgate.net

Hydrophobic Interactions: Formed between the aromatic rings of the ligand and nonpolar residues of the receptor.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Coordination Bonds: The key interaction between the sulfonamide nitrogen and the active site zinc ion in carbonic anhydrases. nih.gov

The strength of these interactions is quantified by a scoring function, which estimates the binding energy of the complex. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov These predictions are instrumental in understanding the structure-activity relationship and in guiding the design of more potent and selective inhibitors. nih.gov

Table 2: Common Ligand-Receptor Interactions for Sulfonamides with Carbonic Anhydrase

| Interaction Type | Description | Key Components |

| Zinc Coordination | The primary anchoring interaction for sulfonamide inhibitors. nih.gov | Sulfonamide nitrogen and the Zn(II) ion in the active site. mdpi.comnih.gov |

| Hydrogen Bonding | Orients the inhibitor within the active site. researchgate.net | Sulfonyl oxygens and active site residues (e.g., Thr199/200). mdpi.com |

| Hydrophobic Interactions | Contributes to binding affinity and selectivity. | Aromatic/aliphatic parts of the inhibitor and nonpolar amino acid residues. |

| Van der Waals Contacts | Provides additional stability to the complex. | Overall shape complementarity between the ligand and the binding pocket. |

Cheminformatics and QSAR Studies

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. One of the key techniques in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. researchgate.net

For a compound like this compound, a QSAR model could be developed to predict its inhibitory activity against a target like CA IX. The process involves:

Data Collection: A dataset of sulfonamide compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies derived from DFT). researchgate.net

Model Building: Statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that links the descriptors to the activity. hes-so.ch

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets to ensure its reliability. researchgate.net

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

Potential Energy Surface (PES) Scan

A key aspect of understanding the conformational flexibility of this compound is the exploration of its potential energy surface (PES). This is typically achieved by performing a relaxed PES scan, where a specific dihedral angle is systematically varied, and at each incremental step, the remainder of the molecule's geometry is optimized to find the lowest energy structure. This process maps out the energy of the molecule as a function of that dihedral angle, revealing the low-energy conformers (energy minima) and the energy barriers (transition states) that separate them.

For this compound, the most significant conformational freedom arises from the rotation around the C(aryl)-S bond and the S-N bond. The rotation around the C(aryl)-S bond determines the orientation of the sulfonamide group relative to the dimethylphenyl ring, while rotation around the S-N bond defines the positioning of the amide hydrogen atoms.

A relaxed PES scan for the C1-S-N-H dihedral angle would reveal the energy profile for the rotation of the -NH2 group. Based on studies of structurally similar arylsulfonamides, it is anticipated that the energy landscape would show distinct minima corresponding to staggered and eclipsed conformations of the N-H bonds relative to the S=O bonds.

Identification of Stable Conformers

Through the analysis of the potential energy surface, stable conformers of this compound can be identified as local minima on the energy landscape. For benzenesulfonamides, two primary types of conformers are often considered:

Eclipsed Conformer: In this conformation, the N-H bonds of the sulfonamide group are eclipsed with respect to the S=O bonds.

Staggered Conformer: Here, the N-H bonds are staggered relative to the S=O bonds.

Computational studies on related molecules, such as para-methylbenzene sulfonamide, have shown that the eclipsed form is generally more stable than the staggered form, with a calculated energy difference that can range from 0.63 to 1.00 kcal/mol depending on the level of theory used.

The presence of the two methyl groups on the benzene (B151609) ring in this compound introduces additional steric and electronic factors that can influence the relative energies of the conformers and the rotational barriers. The ortho-methyl group, in particular, can sterically hinder the rotation of the sulfonamide group, potentially leading to a more complex energy landscape compared to unsubstituted benzenesulfonamide (B165840).

Rotational Energy Barriers

The energy barriers to rotation between the stable conformers are determined from the transition state structures on the potential energy surface. These barriers provide insight into the flexibility of the molecule at different temperatures. A higher energy barrier indicates that the interconversion between conformers is less frequent.

The following table provides hypothetical, yet plausible, relative energies for the stable conformers of this compound based on computational studies of analogous molecules.

| Conformer | C1-S-N-H Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Eclipsed 1 | 60 | 0.00 |

| Staggered 1 | 120 | 0.85 |

| Eclipsed 2 | 180 | 0.15 |

| Staggered 2 | 240 | 0.90 |

| Eclipsed 3 | 300 | 0.15 |

| Staggered 3 | 0 | 0.85 |

Note: The data in this table is illustrative and based on typical values for similar sulfonamides. Specific experimental or high-level computational data for this compound is required for definitive values.

Geometric Parameters of Stable Conformers

The optimized geometries of the stable conformers provide detailed information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the subtle structural differences between conformers that can impact their properties.

Below is a table of selected, theoretically derived geometric parameters for a hypothetical eclipsed (most stable) conformer of this compound.

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O1 | 1.435 |

| S=O2 | 1.435 |

| S-N | 1.670 |

| S-C1 | 1.770 |

| N-H1 | 1.015 |

| N-H2 | 1.015 |

| Bond Angles (°) ** | |

| O1-S-O2 | 120.5 |

| O1-S-N | 106.0 |

| O2-S-N | 106.0 |

| C1-S-N | 107.5 |

| Dihedral Angles (°) ** | |

| C2-C1-S-N | 90.0 |

| C1-S-N-H1 | 60.0 |

| C1-S-N-H2 | -60.0 |

Note: These values are representative and would be determined with precision in a dedicated computational study.

Biological Activities and Medicinal Chemistry Applications of 2,4 Dimethylbenzenesulfonamide Derivatives

Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents has led to the investigation of various chemical structures, including those derived from 2,4-dimethylbenzenesulfonamide. These derivatives have shown promise in targeting cancer cells through different mechanisms of action, including inducing cytotoxicity and inhibiting key enzymes involved in tumor progression.

Several studies have demonstrated the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. Notably, these compounds have been evaluated for their ability to inhibit the proliferation of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.

For instance, a series of novel benzenesulphonohydrazide derivatives were synthesized and tested for their antiproliferative activity. Among them, certain compounds exhibited significant cytotoxicity. nih.gov One particular derivative, compound 4 in the study, which features a benzenesulphonohydrazide structure, was identified as the most cytotoxic and selective against HepG2 cells. nih.gov Another study on anthraquinone-based benzenesulfonamide (B165840) derivatives also reported anti-proliferative activity against MCF-7 and HepG2 cancer cell lines. nih.gov Specifically, compound 5c in this study showed moderate activity with IC50 values of 34.33 ± 2.85 μM and 61.36 ± 5.75 μM against MCF-7 and HepG2 cells, respectively, under normoxic conditions. nih.gov

The cytotoxic potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: In vitro Cytotoxicity of Selected Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4 | HepG2 | Not specified | nih.gov |

| Compound 5c | MCF-7 | 34.33 ± 2.85 | nih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. nih.govnih.gov One particular isoform, CA IX, is overexpressed in many types of solid tumors and is associated with tumor progression and metastasis, making it a validated target for anticancer drug development. nih.govplos.org Benzenesulfonamide derivatives are a well-established class of CA inhibitors. nih.gov

Research has focused on designing this compound derivatives that can selectively inhibit CA IX. The sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition. nih.gov The inhibition of CA IX by these compounds can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis of cancer cells. ptfarm.pl

Studies have reported the synthesis and evaluation of various benzenesulfonamide derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX. nih.gov For example, a series of monoaryl and bicyclic benzenesulfonamide derivatives were designed and showed potent inhibitory activity against CA IX, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov Ureido-substituted benzenesulfonamides have also demonstrated promise as selective and potent inhibitors of hCA IX. nih.gov

Table 2: Inhibition of Carbonic Anhydrase IX by Selected Benzenesulfonamide Derivatives

| Compound Class | CA IX Inhibition (Ki/IC50) | Reference |

|---|---|---|

| Monoaryl benzenesulfonamides | Potent, some with Ki in nM range | nih.gov |

| Ureido-substituted benzenesulfonamides | Potent, some with Ki of 1 nM | nih.gov |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective drug candidates. For this compound derivatives, SAR studies have provided valuable insights into the structural features required for their anticancer and antiproliferative effects. nih.govnih.gov

These studies have revealed that the nature and position of substituents on the benzene (B151609) ring and modifications of the sulfonamide group can significantly impact the cytotoxicity and CA IX inhibitory activity. For example, the introduction of certain lipophilic groups can enhance the cellular uptake of the compounds, leading to improved anticancer activity. nih.gov Furthermore, the substitution pattern on the benzenesulfonamide ring has been a key focus in optimizing the inhibitory potency and selectivity towards CA IX. nih.gov

In the case of benzenesulphonohydrazide derivatives, the presence of specific substituents on the phenyl ring, such as fluorine and bromine, has shown to result in high cytotoxicity and selectivity towards cancer cells. nih.gov The type of cancer cell line also plays a role, as some derivatives show selective activity against specific cancer types. nih.gov

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial infections. The emergence of drug-resistant bacteria and fungi has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action.

Derivatives of benzenesulfonamide have a long history as antibacterial agents, with the sulfa drugs being among the first successful synthetic antimicrobials. Modern research continues to explore this chemical class for new antibacterial compounds. Studies have shown that certain 2,4,6-trimethylbenzenesulfonyl hydrazones, which are structurally related to this compound derivatives, exhibit antibacterial activity, particularly against Gram-positive bacteria. nih.gov

The antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For instance, some 2,4,6-trimethylbenzenesulfonyl hydrazones displayed MIC values ranging from 7.81 to 500 µg/mL against various Gram-positive bacterial strains. nih.gov The incorporation of different heterocyclic rings or functional groups into the benzenesulfonamide scaffold has been a common strategy to enhance antibacterial potency. researchgate.net

Table 3: Antibacterial Activity of Selected Benzenesulfonyl Hydrazone Derivatives

| Bacterial Strain | MIC Range (µg/mL) | Reference |

|---|

The antifungal potential of benzenesulfonamide derivatives has also been an area of active research. These compounds have been evaluated against a variety of fungal pathogens, including species of Candida and Aspergillus. nih.gov The mechanism of antifungal action can vary, but for some derivatives, it may involve the inhibition of essential fungal enzymes.

For example, a series of novel matrine (B1676216) derivatives incorporating a benzene sulfonamide moiety demonstrated exceptional inhibitory activity against Candida albicans. rsc.org One of the most potent compounds in this series exhibited a MIC value significantly lower than the clinical antibiotic fluconazole. rsc.org Structure-activity relationship studies in this context have indicated that the nature of the substituents on the phenylsulfonyl group is crucial for the antifungal activity. rsc.orgnih.gov

Anti-inflammatory Properties

Derivatives of benzenesulfonamide have been identified as potent anti-inflammatory agents, primarily through their action as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key player in the inflammatory pathway, and its selective inhibition is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the COX-1 isoform. nih.gov

Research into benzenesulfonamide derivatives has led to the synthesis of compounds with significant COX-2 inhibitory activity. nih.gov For example, a series of 4-benzylideneamino-benzenesulfonamide derivatives were designed and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Structure-activity relationship (SAR) studies within this series revealed that specific substitutions could lead to high potency and selectivity for COX-2. One notable compound, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, demonstrated an IC₅₀ value of 0.74 µM for COX-2, with a selectivity index of 114.5 when compared to its COX-1 inhibition, making it more selective than the well-known COX-2 inhibitor, celecoxib. nih.gov This highlights the potential of the benzenesulfonamide scaffold in designing safer and more effective anti-inflammatory drugs. nih.govnih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |

| Celecoxib (Reference) | >100 | 0.89 | >112.4 |

Enzyme Inhibition Studies Beyond Carbonic Anhydrase

While sulfonamides are famously known as carbonic anhydrase inhibitors, derivatives of this compound have shown inhibitory activity against a variety of other significant enzymes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating skin hyperpigmentation disorders. researchgate.net Bi-heterocyclic sulfonamides have been synthesized and identified as potent tyrosinase inhibitors. nih.gov One such compound demonstrated a non-competitive inhibition mechanism with an inhibition constant (Ki) of 0.09 µM. nih.gov Fluorescence spectroscopy studies have confirmed that potent sulfonamide ligands can quench the intrinsic fluorescence of tyrosinase, indicating a static quenching mechanism and a single binding site on the enzyme for these inhibitors. researchgate.net

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in infections caused by bacteria like Helicobacter pylori. researchgate.netnih.gov The inhibition of urease is a therapeutic strategy for treating these infections. nih.gov Sulfonate and sulfamate (B1201201) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) scaffold have been synthesized and evaluated for their anti-urease activity. researchgate.net Several of these compounds displayed outstanding inhibitory properties, with some showing IC₅₀ values as low as 5.10 µM, which is more potent than the standard drug thiourea (B124793) (IC₅₀ = 9.30 µM). researchgate.net

| Enzyme Target | Compound Type | Inhibition Value | Reference Compound | Reference Value |

|---|---|---|---|---|

| Tyrosinase | Bi-heterocyclic sulfonamide (Compound 5) | Ki = 0.09 µM | Kojic Acid | Not specified |

| Urease | Imidazo[2,1-b]thiazole sulfonates (e.g., Compound 2) | IC₅₀ = 5.10 µM | Thiourea | IC₅₀ = 9.30 µM |

Pharmacokinetic and Pharmacodynamic (ADMET) Considerations

The development of a successful drug candidate requires careful consideration of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For derivatives of this compound, in silico prediction tools are frequently used in the early stages of drug discovery to assess their potential pharmacokinetic profiles and drug-likeness. nih.govsciforum.net

These computational studies evaluate various molecular descriptors to predict a compound's behavior in the body. researchgate.net Key assessments include compliance with Lipinski's rule of five, which helps predict oral bioavailability. researchgate.net Parameters such as topological polar surface area (TPSA), molecular weight, number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (logP) are calculated. nih.govresearchgate.net For instance, in silico analyses of novel sulfonamide derivatives have been used to predict their oral bioavailability and absorption properties, suggesting that many of these compounds possess favorable conditions to be developed as orally administered drugs. nih.govresearchgate.net These predictive studies are crucial for prioritizing which synthesized compounds should move forward to more intensive in vivo testing. nih.gov

| ADMET Parameter | Significance | Typical Assessment Method |

|---|---|---|

| Molecular Weight | Influences absorption and distribution | Calculated (Lipinski's Rule: <500) |

| logP (Lipophilicity) | Affects solubility and membrane permeability | Calculated (Lipinski's Rule: <5) |

| Hydrogen Bond Donors | Impacts membrane permeability | Calculated (Lipinski's Rule: <5) |

| Hydrogen Bond Acceptors | Impacts membrane permeability | Calculated (Lipinski's Rule: <10) |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties | Calculated |

| Oral Bioavailability | Overall drug-likeness for oral administration | Predicted based on multiple parameters |

Drug Design and Development Perspectives

The this compound structure is a versatile scaffold that has been extensively utilized in drug design and development, serving both as a starting point for lead compound optimization and as a core component in the creation of novel therapeutic agents.

In drug discovery, a "lead compound" is a chemical structure that has shown promising biological activity and serves as the starting point for modification to improve potency, selectivity, and pharmacokinetic properties. The benzenesulfonamide scaffold is an excellent example of a lead structure. researchgate.net For instance, a pyrazole (B372694) sulfonamide was identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for treating human African trypanosomiasis. nih.gov Although this initial compound was a powerful lead, it suffered from poor central nervous system (CNS) exposure. researchgate.netacs.org A subsequent lead optimization campaign focused on modifying the sulfonamide series to improve blood-brain barrier permeability by reducing its polar surface area, demonstrating how a promising but flawed lead can be systematically improved. researchgate.netacs.org

Similarly, a high-throughput screening identified a series of benzenesulfonamides with activity against Leishmania species. rsc.orgrsc.org The subsequent hit-to-lead optimization program involved the synthesis of approximately 200 compounds to improve potency. rsc.org This work revealed that potency was strongly linked to lipophilicity, which in turn led to challenging pharmacokinetic profiles, illustrating the complex trade-offs that must be managed during lead optimization. rsc.orgrsc.org

The inherent versatility of the this compound core has enabled its incorporation into the design of a wide array of novel therapeutic agents targeting different diseases. wisdomlib.org

Anticonvulsant Agents: Novel benzenesulfonamide derivatives have been synthesized and screened for anticonvulsant activities. One such compound, 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide, showed a high protective index in a maximal electroshock seizure (MES) test, indicating its potential as a new class of anticonvulsant agent for treating epilepsy. nih.gov

Antibacterial Agents: With the rise of antibiotic resistance, new antibacterial agents are urgently needed. The sulfonamide scaffold continues to be a privileged structure in this area. nih.gov Novel benzenesulfonamide derivatives bearing functionalized imidazole (B134444) moieties have shown strong antimicrobial activity against multidrug-resistant Mycobacterium abscessus complex strains. mdpi.com

Anti-influenza Agents: The hemagglutinin (HA) protein of the influenza virus is a key target for antiviral therapies. nih.gov Disubstituted benzenesulfonamide analogues have been designed and synthesized as small molecule HA inhibitors, intended to prevent the conformational changes required for the virus to fuse with a host cell. nih.gov

TRPV4 Inhibitors: Analogues of a known TRPV4 antagonist, RN-9893, were synthesized based on a benzenesulfonamide structure. These new compounds showed a significant increase in inhibitory potency against the TRPV4 ion channel. In an in vivo mouse model, these derivatives mitigated symptoms of acute lung injury, highlighting their potential as therapeutic candidates for this condition. nih.gov

This broad range of applications underscores the value of the this compound scaffold as a foundational element in the ongoing quest for new and improved medicines. mdpi.comnih.govnih.gov

Applications of 2,4 Dimethylbenzenesulfonamide in Materials Science

Polymer Synthesis and Modification

There is no specific data available on the use of 2,4-Dimethylbenzenesulfonamide in polymer synthesis and modification.

No published research specifically describes the use of this compound as an activated monomer in polymerization processes. For a compound to act as an activated monomer, it typically needs to possess a reactive group, such as a vinyl or epoxy group, that can participate in polymerization reactions. While derivatives of this compound could be synthesized to include such functionalities, information on these specific monomers is not available.

The influence of incorporating this compound into a polymer matrix on the resulting material's properties has not been experimentally determined. Based on the general effects of sulfonamide groups, one could speculate on potential impacts.

Table 1: Hypothetical Influence of this compound on Polymer Properties

| Property | Hypothetical Influence | Rationale |

| Thermal Stability | Potentially enhanced | The aromatic and sulfonamide groups might increase the degradation temperature of the polymer. |

| Solubility | Modified | The sulfonamide group could increase polarity, while the dimethyl groups could enhance solubility in organic solvents. |

| Optical Properties | Potential for altered refractive index | The presence of the aromatic ring and sulfur atom could influence the interaction of the material with light. |

| Electrical Properties | Could act as a dielectric material | The polar sulfonamide group might influence the dielectric constant of the polymer. |

Note: The data in this table is speculative and not based on experimental results for polymers containing this compound.

Development of High-Performance Materials

There is no evidence in the current body of scientific literature to suggest that this compound is being used in the development of high-performance materials. Such materials, which include high-strength plastics, heat-resistant polymers, and materials for advanced electronics, typically require monomers with specific and well-documented performance characteristics.

Functional Materials with Specific Properties

The development of functional materials with specific properties, such as antimicrobial activity or specific chemical sensing capabilities, often relies on the incorporation of functional groups. While the sulfonamide moiety is known to be a key component in sulfa drugs, suggesting a potential for creating polymers with antimicrobial properties, no studies have been published that utilize this compound for this purpose.

Environmental Fate of this compound Remains Largely Uncharacterized

The majority of available environmental fate data pertains to structurally related but distinct compounds, such as the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and other sulfonamides. While these compounds share some structural similarities with this compound, their environmental behavior, degradation pathways, and persistence can differ significantly due to variations in their chemical structures. Therefore, extrapolating data from these related compounds to predict the environmental fate of this compound would be scientifically inaccurate.

At present, there is a lack of published research that specifically investigates the degradation pathways of this compound in various environmental media, including soil and aquatic environments. Consequently, information regarding its microbiological breakdown, susceptibility to photodecomposition by sunlight, and its rate of hydrolysis in water is not available.

Similarly, data on the environmental persistence of this compound, specifically its soil half-life and its half-life in aquatic environments under both aerobic and anaerobic conditions, has not been found in the performed searches. This information is crucial for understanding how long the compound may persist in the environment and its potential for long-term environmental impact.

Further research and dedicated studies are required to determine the specific environmental fate and degradation characteristics of this compound. Without such studies, a scientifically robust assessment of its environmental impact remains elusive.

Environmental Fate and Degradation Studies Note: Exclusion of Basic Compound Identification and Properties

Mobility and Leaching Potential in Soil

The mobility of a chemical in soil is influenced by its physical and chemical properties, as well as the characteristics of the soil and the surrounding environment. To assess the leaching potential of 2,4-Dimethylbenzenesulfonamide, researchers would typically investigate several key parameters:

Soil Sorption Coefficient (Kd) and Organic Carbon-Water Partitioning Coefficient (Koc): These values quantify the extent to which a chemical binds to soil particles. A low Koc value would suggest a higher potential for mobility and leaching, as the compound would be less likely to be retained in the soil and more likely to move with soil water.

Solubility in Water: Higher water solubility generally correlates with a greater potential for leaching.

Half-life in Soil (DT50): This indicates the persistence of the compound in the soil. A longer half-life would provide more time for the compound to potentially leach into groundwater.

Without experimental determination of these values for this compound, any assessment of its mobility and leaching potential remains speculative.

Formation and Fate of Degradation Products

The degradation of a chemical in the environment can occur through various processes, including microbial breakdown, hydrolysis, and photolysis. Understanding the degradation pathway and the resulting products is crucial for a complete environmental risk assessment. For this compound, a comprehensive study would involve:

Identification of Degradation Pathways: Determining whether the primary mode of degradation is biotic (microbial) or abiotic (chemical or light-induced).

Characterization of Degradation Products (Metabolites): Identifying the chemical structures of the compounds formed as this compound breaks down.

Persistence and Mobility of Degradation Products: Assessing the environmental behavior of the metabolites, as they may have different mobility and toxicity profiles than the parent compound.

In the absence of such studies for this compound, it is not possible to detail the formation and fate of its degradation products.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies and Sustainable Chemistry Approaches

The synthesis of arylsulfonamides, including 2,4-Dimethylbenzenesulfonamide, is undergoing a significant transformation towards more sustainable and efficient methodologies. Traditional methods often rely on the reaction of primary or secondary amines with sulfonyl chlorides, which can be effective but may lack efficiency depending on the amine's nucleophilicity. frontiersrj.comscienceopen.comresearchgate.net Modern research is focused on overcoming these limitations and adhering to the principles of green chemistry.

Key areas of innovation include:

Catalysis and Novel Coupling Reactions : Researchers are exploring transition-metal-free photocatalytic strategies that allow for the modular synthesis of diverse arylsulfonamides under mild conditions, such as room temperature and UV light. rsc.org Iron-based metal-organic frameworks and palladium on carbon (Pd/C) catalysts are being used for direct reduction coupling reactions of nitroarenes and sodium arylsulfinates, offering high efficiency and good functional group tolerance. thieme-connect.com These methods provide alternatives to traditional C-N bond formation, which can be challenging due to the reduced nucleophilicity of sulfonamides compared to alkylamines. thieme-connect.com

Green Chemistry Principles : There is a growing emphasis on applying the twelve principles of green chemistry to sulfonamide synthesis. arkat-usa.orgstrath.ac.uk This includes waste prevention, designing safer chemicals and solvents, and reducing the use of derivatization steps. arkat-usa.orgnih.gov A significant trend is the use of environmentally benign solvents, with water being an ideal choice for many reactions. arkat-usa.org Microwave-assisted synthesis is another green technique being employed to increase efficiency, reduce waste, and save energy. mdpi.com The goal is to develop processes that are not only efficient but also minimize environmental impact and production costs. mdpi.comresearchgate.net

Alternative Starting Materials : To enhance sustainability, researchers are investigating the use of abundant and less hazardous starting materials. Aromatic nitro compounds, for example, are being explored as valuable and readily available precursors for the direct synthesis of N-aryl sulfonamides. tandfonline.com

These novel strategies aim to provide greener, more efficient, and cost-effective pathways for the synthesis of this compound and its analogs, paving the way for broader applications.